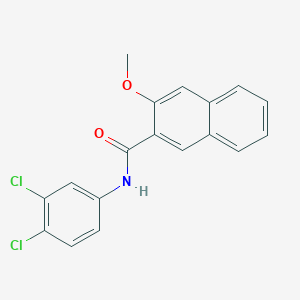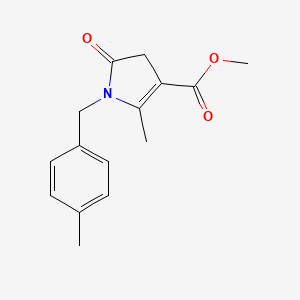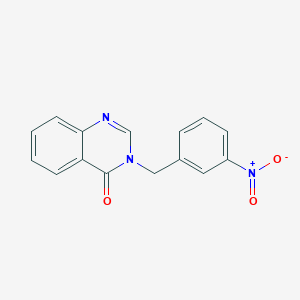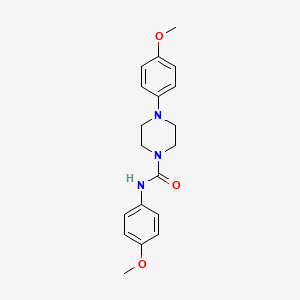
(3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential for use in the development of new drugs and therapies.
作用機序
The mechanism of action of (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol is not fully understood. However, studies have suggested that the compound may act by modulating the activity of GABA receptors. GABA receptors are involved in the regulation of neuronal activity, and modulation of these receptors can have a significant impact on neurological function.
Biochemical and Physiological Effects:
Studies have shown that (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol can have a variety of biochemical and physiological effects. For example, the compound has been shown to reduce blood pressure in animal models, suggesting its potential as an antihypertensive agent. Additionally, (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol in lab experiments is its potential as a modulator of GABA receptors. This can be useful in studying the role of GABA receptors in neurological function. However, one limitation of using (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using the compound.
将来の方向性
There are several future directions for research involving (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol. One direction is to further investigate the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's potential as an antihypertensive agent in humans. Additionally, further research is needed to fully understand the mechanism of action of (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol and its potential as a modulator of GABA receptors.
合成法
The synthesis of (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol involves the reaction of (R)-3-isopropyl-4-methyl-1-pyrrolidinol with 2H-tetrazol-2-ylacetic acid. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The resulting product is purified to obtain (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol.
科学的研究の応用
(3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol has been used in various scientific research applications, including drug discovery and development. The compound has been studied for its potential to act as an antihypertensive agent, as well as its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol has been studied for its potential to act as a modulator of GABA receptors.
特性
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-(tetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-8(2)11(18)6-15(4-9(11)3)10(17)5-16-13-7-12-14-16/h7-9,18H,4-6H2,1-3H3/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTNMWRMCOMAED-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C(C)C)O)C(=O)CN2N=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)CN2N=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-(tetrazol-2-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5683377.png)
![N-(2-fluorophenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5683385.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5683398.png)

![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5683405.png)
![N~1~,N~1~-dimethyl-N~3~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5683408.png)

![9-[(3-amino-2-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683425.png)
![9-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683429.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5683453.png)
![(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5683472.png)

